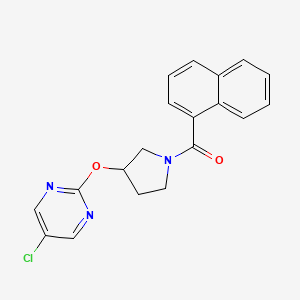

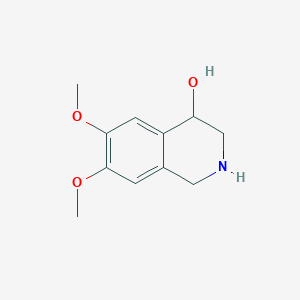

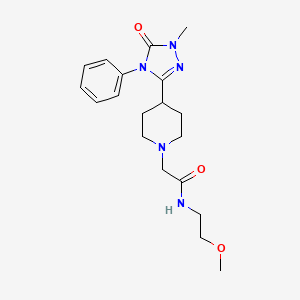

![molecular formula C9H16O B2819340 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane CAS No. 2248286-67-9](/img/structure/B2819340.png)

4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiroatom . The spiroatom is typically a quaternary carbon center. The name of the compound comes from the Latin word “spiro” meaning “to breathe”, reflecting the way that the two rings “breathe” in and out in a three-dimensional conformation. Spiro compounds are found in a variety of biological and synthetic settings .

Synthesis Analysis

Spiro compounds can be synthesized through a variety of methods. One common method is the use of a [1 + 2] cycloaddition reaction of olefins with carbene . Another method involves the use of nitrosourea in the presence of 3,3-dimethylcyclopropene .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the presence of the spiroatom, which is shared between two rings. This gives the molecule a three-dimensional structure. The specific structure will depend on the size and nature of the rings involved .Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, depending on the nature of the rings and the substituents attached to them. For example, they can undergo ring-opening reactions in the presence of certain catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary widely depending on their specific structure. Some general properties that can be expected include a high degree of stereochemical complexity due to the three-dimensional nature of the spiroatom .科学的研究の応用

Chemical Synthesis and Reactions

- 4-Oxaspiro[2.3]hexanes, which include 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane, are converted from 2-methyleneoxetanes under modified conditions. These oxaspirohexanes can then be treated to yield various products like cyclopentanones, depending on their substituents (Bekolo & Howell, 2001).

Spirocyclic Systems in Synthesis

- The synthesis of 4,5-Diazaspiro[2.3]hexanes, which are structurally related to this compound, involves dihalocarbene addition to 3-alkylidene-1,2-diazetidines. This spirocyclic system is produced in high yields, showcasing its potential in organic synthesis (Pancholi et al., 2018).

Reactivity and Molecular Transformations

- 1,5-Dioxaspiro[3.2]hexanes, closely related to this compound, show unique ring-opening reactions. These reactions result in products like α-substituted-β'-hydroxy ketones and 2,2-disubstituted oxetanes, indicating diverse reactivity patterns valuable in organic chemistry (Taboada et al., 2003).

Spirocyclic Systems in Drug Discovery

- The synthesis of epi-oxetin, a beta-amino acid with an oxetane-containing structure similar to this compound, demonstrates the utility of spirocyclic oxetanes in drug discovery and the synthesis of biologically relevant molecules (Blauvelt & Howell, 2008).

Novel Synthetic Routes and Applications

- Research on 2-azabicyclo[3.1.0]hexane, related to the oxaspirohexane framework, highlights novel synthetic routes and the potential of these spirocyclic systems in creating structurally unique compounds (Adamovskyi et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

4,4,6,6-tetramethyl-1-oxaspiro[2.3]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)5-8(3,4)9(7)6-10-9/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRLGFVLAINXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C12CO2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

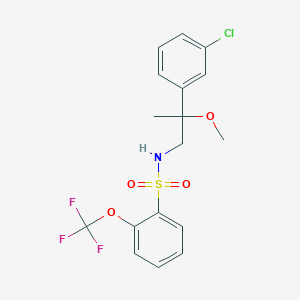

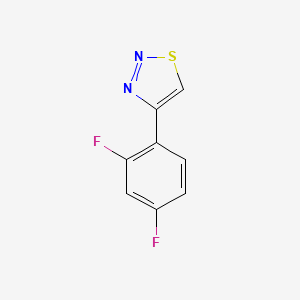

![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)

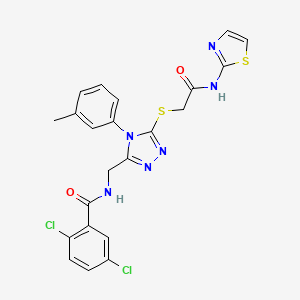

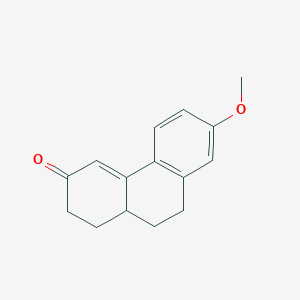

![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)

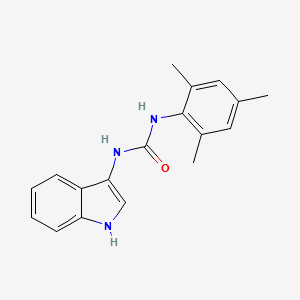

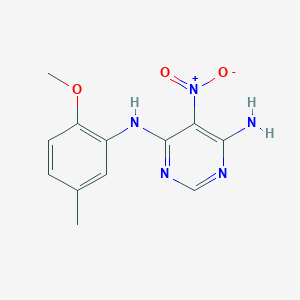

![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)